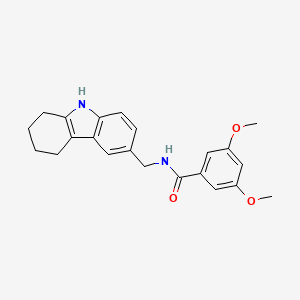
3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with methoxy groups and a tetrahydrocarbazole moiety, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with transport proteins such as bovine serum albumin (bsa) and human serum albumin (hsa) . These proteins play a vital role in increasing the solubility of hydrophobic drugs in the blood plasma and binding with bio-active molecules .
Mode of Action
The compound interacts with its targets, potentially BSA and HSA, through a process that can be monitored using steady-state and time-resolved fluorescence techniques . The degree of restrictions imparted by the micro-environments of serum albumins can be assessed using fluorescence anisotropy study . The interaction between the compound and albumin proteins can be speculated using laser flash-photolysis experiments .
Biochemical Pathways
The compound’s interaction with transport proteins like bsa and hsa suggests it may influence the distribution and transportation of other molecules within the body .
Pharmacokinetics
Its interaction with serum albumins suggests it may have good bioavailability, as these proteins can increase the solubility of hydrophobic drugs in the blood plasma .
Result of Action
Its interaction with transport proteins suggests it may influence the distribution and transportation of other molecules within the body .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms .
Cellular Effects
Similar compounds have been shown to interact with various cellular processes . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide typically involves multiple steps:
-
Formation of the Tetrahydrocarbazole Moiety: : The synthesis begins with the preparation of the tetrahydrocarbazole intermediate. This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde under acidic conditions to form the tetrahydrocarbazole ring system.
-
Introduction of the Benzamide Group: : The next step involves the coupling of the tetrahydrocarbazole intermediate with a benzoyl chloride derivative. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
-
Methoxylation: : The final step is the introduction of methoxy groups at the 3 and 5 positions of the benzamide ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the tetrahydrocarbazole moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
-
Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or amines can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide has several scientific research applications:
-
Medicinal Chemistry: : The compound’s structure suggests potential activity as a pharmacological agent. It may be investigated for its effects on various biological targets, including receptors and enzymes.
-
Biology: : In biological studies, the compound can be used to probe the function of specific proteins or pathways. Its interactions with cellular components can provide insights into its mechanism of action.
-
Materials Science: : The unique chemical properties of the compound may make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the tetrahydrocarbazole moiety, which may result in different biological activity.
N-(2,3,4,9-Tetrahydro-1H-carbazol-6-ylmethyl)benzamide: Lacks the methoxy groups, potentially affecting its chemical reactivity and interactions.
5,7-Dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: A related compound with different substitution patterns, which may influence its photophysical properties and biological interactions.
Uniqueness
3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide is unique due to the combination of its benzamide core, methoxy substitutions, and tetrahydrocarbazole moiety
Properties
IUPAC Name |
3,5-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-16-10-15(11-17(12-16)27-2)22(25)23-13-14-7-8-21-19(9-14)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZBTZNDHNCLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)
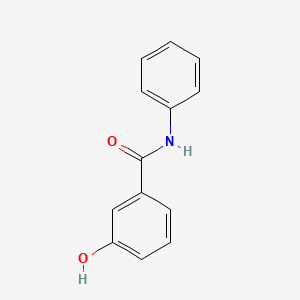

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)
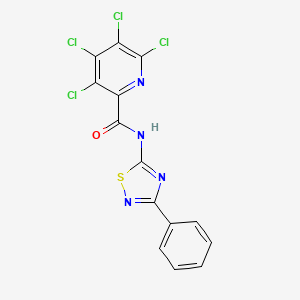
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2521070.png)
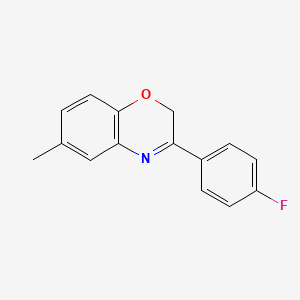
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)
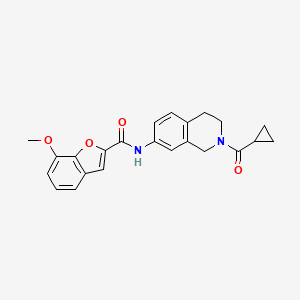
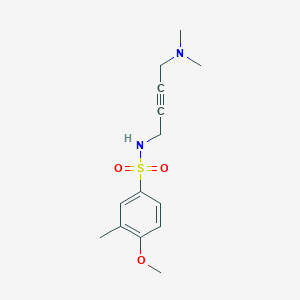
![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2521077.png)
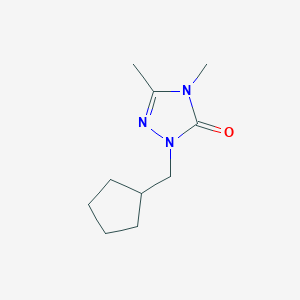
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)
![2-{2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2521085.png)
